Cas no 2361935-84-2 (3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine)

3-(3-Bromo-2-chlorophenyl)-1H-pyrazol-5-amine is a halogenated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a bromo-chloro-substituted phenyl ring attached to a pyrazole core, offering reactivity for further functionalization. The presence of both bromine and chlorine enhances its utility as an intermediate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The amine group at the 5-position provides a handle for derivatization, enabling the synthesis of more complex heterocyclic systems. This compound is valued for its versatility in medicinal chemistry, particularly in the development of bioactive molecules targeting enzyme inhibition or receptor modulation. High purity and stability under standard conditions make it suitable for rigorous synthetic applications.
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine structure
2361935-84-2 structure
商品名:3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine
CAS番号:2361935-84-2
MF:C9H7BrClN3
メガワット:272.528979539871
CID:5853535
PubChem ID:104357784

3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 2361935-84-2
    • EN300-1148057
    • 5-(3-bromo-2-chlorophenyl)-1H-pyrazol-3-amine
    • 3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine
    • インチ: 1S/C9H7BrClN3/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14)
    • InChIKey: ZXYYDLOELGTRIW-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CC=CC(=C1Cl)C1=CC(N)=NN1

計算された属性

  • せいみつぶんしりょう: 270.95119g/mol
  • どういたいしつりょう: 270.95119g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 205
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 54.7Ų

3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1148057-2.5g
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine
2361935-84-2 95%
2.5g
$1509.0 2023-10-25
Enamine
EN300-1148057-10.0g
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine
2361935-84-2
10g
$4236.0 2023-06-09
Enamine
EN300-1148057-10g
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine
2361935-84-2 95%
10g
$3315.0 2023-10-25
Enamine
EN300-1148057-5g
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine
2361935-84-2 95%
5g
$2235.0 2023-10-25
Enamine
EN300-1148057-1g
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine
2361935-84-2 95%
1g
$770.0 2023-10-25
Enamine
EN300-1148057-5.0g
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine
2361935-84-2
5g
$2858.0 2023-06-09
Enamine
EN300-1148057-0.05g
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine
2361935-84-2 95%
0.05g
$647.0 2023-10-25
Enamine
EN300-1148057-0.5g
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine
2361935-84-2 95%
0.5g
$739.0 2023-10-25
Enamine
EN300-1148057-0.25g
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine
2361935-84-2 95%
0.25g
$708.0 2023-10-25
Enamine
EN300-1148057-0.1g
3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine
2361935-84-2 95%
0.1g
$678.0 2023-10-25

3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine 関連文献

3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amineに関する追加情報

Introduction to 3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine (CAS No: 2361935-84-2)

3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This heterocyclic amine, with the CAS number 2361935-84-2, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The compound’s molecular structure, featuring a pyrazole core substituted with bromo and chloro groups on the phenyl ring, makes it a versatile scaffold for developing novel therapeutic agents.

The pyrazole moiety is a well-documented pharmacophore in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors. The presence of both bromo and chloro substituents on the aromatic ring enhances the compound’s reactivity, making it a valuable intermediate in synthetic chemistry. This structural feature allows for further functionalization, enabling chemists to tailor the molecule’s properties for specific biological activities.

In recent years, 3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine has been explored in various research studies aimed at identifying new pharmacological targets. Its derivatives have shown promise in inhibiting certain kinases and other enzymes implicated in inflammatory and infectious diseases. The bromo and chloro groups facilitate cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures.

One of the most compelling aspects of this compound is its potential in oncology research. Pyrazole derivatives have been extensively studied for their anti-cancer properties, and modifications of the 3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine scaffold have led to compounds with significant cytotoxic effects on tumor cells. The ability to modulate the electronic properties of the aromatic ring through halogenation has allowed researchers to fine-tune the binding affinity to biological targets, improving drug efficacy.

The synthesis of 3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine involves multi-step organic reactions, starting from readily available precursors. The key steps typically include halogenation of the phenyl ring followed by condensation with hydrazine or its derivatives to form the pyrazole ring. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups, enhancing the compound’s versatility.

Recent advancements in computational chemistry have further accelerated the development of 3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine derivatives. Molecular modeling studies have helped predict the binding modes of these compounds with target proteins, allowing for rational drug design. This approach has been particularly useful in optimizing lead compounds for better pharmacokinetic properties and reduced toxicity.

The pharmaceutical industry has taken note of the potential of this compound, and several companies are actively involved in developing novel drugs based on its scaffold. Clinical trials are underway for some derivatives that show promise in treating chronic inflammatory diseases and infections. The success of these trials could pave the way for broader applications of 3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine in therapeutic settings.

In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. Derivatives of pyrazole have been explored as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants. The halogenated pyrazole scaffold enhances bioavailability and environmental stability, making it an attractive candidate for crop protection agents.

The environmental impact of using halogenated compounds like 3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine is a topic of ongoing research. While these compounds offer significant benefits in drug development, their persistence in the environment raises concerns about long-term ecological effects. Efforts are being made to develop greener synthetic routes that minimize waste and reduce hazardous byproducts.

Future research directions for 3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine include exploring its role in neurodegenerative diseases. Preliminary studies suggest that certain derivatives may interact with neurotransmitter receptors, offering potential treatments for conditions like Alzheimer’s disease and Parkinson’s disease. The versatility of this scaffold makes it a promising candidate for developing next-generation therapeutics.

The economic implications of this compound are also noteworthy. As more research is conducted and patents expire, generic versions of drugs based on 3-(3-bromo-2-chlorophenyl)-1H-pyrazol-5-amine derivatives could become widely available, reducing healthcare costs. This accessibility could improve patient outcomes globally, particularly in low-income regions where access to advanced medications is limited.

In conclusion, 3-(3-bromo-2-chlorophenyl)-1H-pyrazol 5 - amine (CAS No: 23619 35 -84 - 2) represents a cornerstone in modern pharmaceutical chemistry. Its unique structural features and broad applicability make it a valuable tool for drug discovery across multiple therapeutic areas. As research continues to uncover new uses for this compound, its significance is likely to grow further, shaping the future of medicine and agriculture alike.

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